molecular formula C9H5F3N4OS B1225641 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide

Cat. No. B1225641
M. Wt: 274.22 g/mol
InChI Key: HWBUIQQZXQVJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.

Scientific Research Applications

Anticancer Properties

N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide and its derivatives have shown promise in anticancer research. A study by Hafez and El-Gazzar (2020) synthesized various pyridine derivatives, including those with 1,3,4-oxa/thiadiazol structures, demonstrating significant in vitro antitumor activity against liver, colon, and breast cancer cell lines (Hafez & El-Gazzar, 2020).

Synthesis and Characterization

The synthesis and characterization of derivatives of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide have been explored in various studies. El‐Sayed et al. (2008) synthesized N- and S-substituted 1,3,4-oxadiazole derivatives, providing insights into the structure and potential applications of these compounds (El‐Sayed et al., 2008). Additionally, Xinjian Song et al. (2008) synthesized and characterized a specific N-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea derivative, revealing its crystal structure and fungicidal activities (Xinjian Song et al., 2008).

Antimicrobial Activity

Compounds based on N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide have also been investigated for their antimicrobial properties. Mamolo et al. (2001) synthesized derivatives with demonstrated antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).

Insecticidal Applications

Eckelbarger et al. (2017) explored N-[5-(aryl)-1,3,4-thiadiazol-2-yl]amides, derived from N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide, as a new class of insecticides effective against sap-feeding insect pests (Eckelbarger et al., 2017).

properties

Product Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide

Molecular Formula

C9H5F3N4OS

Molecular Weight

274.22 g/mol

IUPAC Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C9H5F3N4OS/c10-9(11,12)7-15-16-8(18-7)14-6(17)5-2-1-3-13-4-5/h1-4H,(H,14,16,17)

InChI Key

HWBUIQQZXQVJLQ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=C(S2)C(F)(F)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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